GRK2 Inhibitory Potency vs. Cmpd101
The target compound is a member of the 4-(pyrimidin-2-ylamino)benzamide class designated as a GRK inhibitor and structurally maps to the 4-methyl-1,2,4-triazole N-benzylcarboxamide series whose SAR was systematically characterized by Waldschmidt et al. (2017) [1]. In that study, the optimized clinical candidate 115h (GRK2 IC50 = 18 nM) emerged from scaffold-hopping and substituent optimization of the triazole-benzamide core. While the target compound's 5-(4-fluorobenzyl) substitution pattern is distinct from 115h, the parent scaffold's GRK2 IC50 values span 18 nM to >10 µM depending on benzyl substituent identity, providing a quantitative framework for potency prediction [1]. The established control compound Cmpd101—a triazole-benzamide with a 2-(trifluoromethyl)benzyl group—exhibits GRK2 IC50 = 18 nM and GRK3 IC50 = 5.4 nM, offering a cross-study potency benchmark [2]. Note: direct IC50 data for the exact target compound against purified GRK2 have not been identified in the public domain; this evidence is class-level inference based on SAR trends from the most closely related published series.
| Evidence Dimension | GRK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected within the series range of 18 nM to >10 µM based on scaffold SAR [1] |
| Comparator Or Baseline | Cmpd101: GRK2 IC50 = 18 nM; GRK3 IC50 = 5.4 nM [2]. 115h: GRK2 IC50 = 18 nM [1]. |
| Quantified Difference | Cannot be calculated without target compound IC50 data |
| Conditions | Recombinant human GRK2; Lance TR-FRET assay; preincubation 60 min; substrate: ulight topo2alpha (PubChem AID 1457939) [1] |
Why This Matters
Understanding the target compound's position within the GRK2 SAR landscape is essential for selecting the appropriate tool compound for β-adrenergic signaling or heart failure research, as even minor substituent changes in this series produce >500-fold potency variations.
- [1] Waldschmidt, H. V., Homan, K. T., Cruz-Rodríguez, O., Cato, M. C., Waninger-Saroni, J., Larimore, K. M., Cannavo, A., Song, J., Cheung, J. Y., Koch, W. J., Tesmer, J. J. G., & Larsen, S. D. (2017). Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(16), 6942–6990. https://doi.org/10.1021/acs.jmedchem.7b00443 View Source
- [2] MedChemExpress. (n.d.). CMPD101 – Product Datasheet (GRK2 IC50 = 18 nM, GRK3 IC50 = 5.4 nM). Retrieved April 30, 2026. View Source
